Butan-1-amine;octanoic acid

Beschreibung

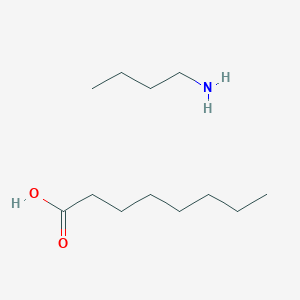

Butan-1-amine (C₄H₁₁N) is a primary aliphatic amine with a four-carbon chain. It is commonly used in organic synthesis, pharmaceuticals, and agrochemicals due to its nucleophilic properties and ability to form amine salts. Its basicity (pKa ~10.6) makes it reactive in acid-base reactions and a precursor for quaternary ammonium compounds.

Octanoic Acid (C₈H₁₆O₂), also known as caprylic acid, is a medium-chain saturated fatty acid. It is naturally found in coconut oil, palm oil, and dairy products. Octanoic acid is utilized in food preservation, antimicrobial agents, and as a precursor for esters in fragrances and lubricants . Its amphiphilic nature allows it to disrupt microbial membranes, making it effective in inhibiting pathogens like Campylobacter jejuni .

Eigenschaften

CAS-Nummer |

17463-28-4 |

|---|---|

Molekularformel |

C12H27NO2 |

Molekulargewicht |

217.35 g/mol |

IUPAC-Name |

butan-1-amine;octanoic acid |

InChI |

InChI=1S/C8H16O2.C4H11N/c1-2-3-4-5-6-7-8(9)10;1-2-3-4-5/h2-7H2,1H3,(H,9,10);2-5H2,1H3 |

InChI-Schlüssel |

SGTADWDVCKFNIU-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)O.CCCCN |

Kanonische SMILES |

CCCCCCCC(=O)O.CCCCN |

Andere CAS-Nummern |

17463-28-4 |

Synonyme |

Octanoic acid, compd. with 1-butanamine (1:1) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, compd. with 1-butanamine (1:1) typically involves the reaction of octanoic acid with 1-butanamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the compound. The reaction can be represented as follows:

C8H16O2+C4H11N→C12H27NO2

Industrial Production Methods

In industrial settings, the production of octanoic acid, compd. with 1-butanamine (1:1) involves large-scale reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Butan-1-amine;octanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and alcohols.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of primary amines and alcohols.

Substitution: Formation of halogenated compounds and esters.

Wissenschaftliche Forschungsanwendungen

Butan-1-amine;octanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of metabolic pathways and enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of cosmetics, food additives, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of octanoic acid, compd. with 1-butanamine (1:1) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes.

Vergleich Mit ähnlichen Verbindungen

Octanoic Acid vs. Other Medium-Chain Fatty Acids

Octanoic acid’s properties and applications differ significantly from other medium-chain fatty acids (MCFAs) such as hexanoic acid (C6), decanoic acid (C10), and lauric acid (C12):

Key Findings :

- Chain length correlates with antimicrobial efficacy: Decanoic acid (C10) > Octanoic acid (C8) > Hexanoic acid (C6) .

- Octanoic acid uniquely impacts bone metabolism, unlike decanoic acid .

- Esters of octanoic acid (e.g., ethyl ester) contribute to pungent odors, whereas butanoic acid esters are fruity .

Butan-1-amine vs. Structurally Similar Amines

Butan-1-amine is compared to pentylamine (C5), propylamine (C3), and branched isomers (e.g., 2-methylpropylamine):

| Property/Application | Butan-1-amine (C4) | Pentylamine (C5) | Propylamine (C3) |

|---|---|---|---|

| Basicity (pKa) | ~10.6 | ~10.1 | ~10.7 |

| Solubility | Miscible in polar solvents | Lower solubility in water | Higher solubility in water |

| Industrial Use | Agrochemical intermediates | Surfactant synthesis | Pharmaceuticals |

Key Findings :

- Longer carbon chains (e.g., pentylamine) reduce water solubility but enhance lipophilicity for surfactant applications.

- Branched isomers exhibit lower boiling points due to reduced intermolecular forces.

Derivatives and Complexes

Octanoic Acid Derivatives:

- Octanoic acid, ethyl ester: Imparts sulfury odors in Durio dulcis .

- Mixed esters (e.g., with trimethylolpropane): Improve lubricant viscosity and low-temperature fluidity .

Butan-1-amine Complexes :

- Forms salts with fatty acids (e.g., dioctylamine-octanoic acid complex, CAS 71607-44-8) for industrial emulsifiers .

Q & A

Basic: What are the standardized IUPAC nomenclature rules for butan-1-amine and octanoic acid, and how do they inform experimental documentation?

Butan-1-amine (C₄H₉NH₂) is a primary amine where the amino group (-NH₂) is attached to the first carbon of a four-carbon chain. The IUPAC name prioritizes the longest carbon chain and assigns the lowest possible number to the functional group . Octanoic acid (C₇H₁₅COOH) is a carboxylic acid with an eight-carbon chain, numbered such that the carboxyl group (-COOH) is at position 1. Consistent use of these names in documentation ensures clarity in reporting synthesis, reactivity, and analytical results. For example, mislabeling butan-1-amine as "n-butylamine" could lead to confusion in reproducibility studies.

Methodological Tip : Validate nomenclature using authoritative databases like the NIST Chemistry WebBook (e.g., cross-referencing CAS numbers 107-92-6 for octanoic acid) .

Basic: What experimental protocols are recommended for synthesizing butan-1-amine-octanoic acid conjugates?

Conjugate synthesis typically involves coupling the amine group of butan-1-amine with the carboxyl group of octanoic acid via amide bond formation. Key steps include:

- Activation of octanoic acid : Use carbodiimides (e.g., EDC) to form an active ester intermediate.

- Reaction conditions : Maintain pH 7–8 (aqueous buffer or organic solvent like DMF) to favor nucleophilic attack by the amine.

- Purification : Employ column chromatography or recrystallization to isolate the product.

Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using FT-IR (amide I band ~1650 cm⁻¹) and NMR (disappearance of carboxylic proton at δ 10–12) .

Advanced: How can researchers resolve contradictions in spectroscopic data when analyzing butan-1-amine-octanoic acid interactions?

Contradictions (e.g., unexpected shifts in NMR or IR spectra) often arise from solvent effects, impurities, or unaccounted intermolecular interactions. A systematic approach includes:

- Cross-validation : Use multiple techniques (e.g., GC-MS for purity, X-ray crystallography for structural confirmation).

- Statistical analysis : Apply principal component analysis (PCA) to spectral datasets to identify outlier data points .

- Theoretical modeling : Compare experimental results with computational simulations (e.g., DFT calculations for predicted NMR chemical shifts) .

Example : A ¹H NMR peak at δ 2.3 might be misassigned to methylene protons but could instead indicate residual solvent. Re-running the sample in deuterated DMSO can clarify this .

Advanced: What methodological frameworks optimize the study of intermolecular interactions between butan-1-amine and octanoic acid?

Advanced studies require integrating experimental and computational approaches:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) between the amine and carboxylic acid groups.

- Molecular Dynamics (MD) Simulations : Models hydrogen-bonding dynamics and hydrophobic interactions in varying solvent environments.

- Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics on functionalized surfaces.

Methodological Tip : For MD simulations, use force fields like OPLS-AA, which accurately model amine-carboxylic acid systems. Validate simulations with experimental ITC data .

Basic: What safety protocols are critical when handling butan-1-amine and octanoic acid in laboratory settings?

- Butan-1-amine : Highly flammable (flash point: -7°C) and corrosive. Use in a fume hood with nitrile gloves and flame-resistant lab coats.

- Octanoic acid : Causes skin irritation. Store at room temperature away from oxidizers.

Emergency Response : For spills, neutralize butan-1-amine with dilute acetic acid and octanoic acid with sodium bicarbonate. Consult SDS documents (e.g., CAS 1492-24-6 for related compounds) .

Advanced: How can researchers design experiments to assess the pH-dependent stability of butan-1-amine-octanoic acid complexes?

- Experimental Design :

- Prepare buffer solutions across a pH range (2–12).

- Incubate the complex at each pH and measure degradation via HPLC.

- Use Arrhenius plots to model degradation kinetics at elevated temperatures.

- Data Analysis : Apply the Eyring equation to calculate activation energy (Eₐ) and identify pH-sensitive degradation pathways .

Example : At pH < 4, protonation of the amine group may destabilize the complex, while at pH > 10, deprotonation of the carboxylic acid could enhance hydrolysis .

Basic: What analytical techniques are most reliable for quantifying butan-1-amine and octanoic acid in mixed systems?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile derivatives (e.g., silylated octanoic acid).

- Ion Chromatography (IC) : Separates ionic species without derivatization.

- Titrimetry : Acid-base titration for quantifying free amine or carboxylic acid groups.

Methodological Tip : For GC-MS, use a DB-5MS column and electron ionization (EI) at 70 eV. Calibrate with certified reference materials from NIST .

Advanced: How can bibliometric analysis guide research trends in butan-1-amine and octanoic acid applications?

Bibliometric tools (e.g., Scopus, Web of Science) can map:

- Keyword Co-occurrence : Identify emerging themes like "amine-functionalized lipids" or "acid-drug conjugates."

- Citation Networks : Highlight seminal papers on amine-carboxylic acid reactivity.

- Collaboration Patterns : Track institutional partnerships in sustainable synthesis methods.

Methodological Tip : Use VOSviewer to visualize clusters of research activity and gaps (e.g., limited studies on environmental toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.